1-(4-Butoxy-2-fluorophenyl)ethanone

説明

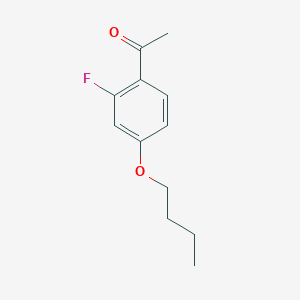

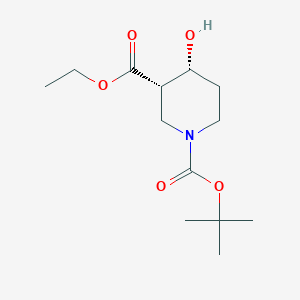

1-(4-Butoxy-2-fluorophenyl)ethanone is a chemical compound with the molecular formula C12H15FO2 . It has a molecular weight of 210.25 . It is a liquid in its physical form .

Molecular Structure Analysis

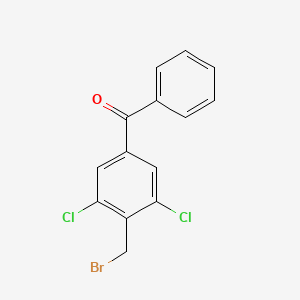

The molecular structure of 1-(4-Butoxy-2-fluorophenyl)ethanone consists of a butoxy group (C4H9O-) and a fluorophenyl group (C6H4F) attached to an ethanone backbone (C2H2O) . The presence of the fluorine atom in the phenyl ring can influence the compound’s reactivity and other properties.Physical And Chemical Properties Analysis

1-(4-Butoxy-2-fluorophenyl)ethanone is a liquid . Its molecular weight is 210.25 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.科学的研究の応用

Enantioselective Synthesis

A significant application of 1-(4-Butoxy-2-fluorophenyl)ethanone is in enantioselective synthesis. Research has shown that it can be used as an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, potentially aiding in HIV infection protection. Additionally, its variations are involved in the treatment of Alzheimer's disease and malaria. Optimizing the transformation of this compound in various reaction mediums, including ethanol, isopropanol, or glucose, affects product yield and enantioselectivity, indicating its relevance in chemical synthesis processes (2022, ChemChemTech).

Crystal Structure Analysis

The study of its crystal structure has also been a focus. In one instance, researchers found that the compound forms planar structures with dihedral angles, linked by weak hydrogen bonds. This information is crucial for understanding its properties and potential applications in material science or molecular design (2012, Acta Crystallographica Section E: Structure Reports Online).

Molecular Docking Studies

Molecular docking studies have indicated that compounds similar to 1-(4-Butoxy-2-fluorophenyl)ethanone may exhibit inhibitory activity against certain enzymes and have potential as anti-neoplastic agents. This suggests its possible use in developing cancer treatments (2015, Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy).

Antimicrobial Activity

Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, indicating its potential in developing new antimicrobial agents (2018, Russian Journal of General Chemistry).

Synthesis Methods

Research into its synthesis methods, such as the comparison of sonochemical and conventional methods, reveals its practical applications in chemical manufacturing processes. These studies provide insights into more efficient and energy-saving synthesis techniques (2011, Ultrasonics sonochemistry).

Safety and Hazards

While specific safety and hazard information for 1-(4-Butoxy-2-fluorophenyl)ethanone was not found, similar compounds like 4’-Fluoroacetophenone are considered hazardous. They are combustible liquids and can cause skin and eye irritation. They may also cause respiratory irritation if inhaled . Always handle such compounds with appropriate personal protective equipment and in a well-ventilated area.

作用機序

Target of Action

It’s structurally similar compound, 1-(4-fluorophenyl)ethanone, has been studied for its enantioselective reduction . This process is catalyzed by P. crispum cells .

Mode of Action

The compound interacts with its targets through a process of biocatalytic reduction . The reduction of 1-(4-Fluorophenyl)ethanone in the presence of P. crispum cells leads to the formation of (S)-(–)-1-(4-fluorophenyl)ethanol . This process occurs in an aqueous medium at a temperature of 23–27°C .

Biochemical Pathways

The biochemical pathway primarily involved is the reduction of the ketone group in the compound to an alcohol group . This process is catalyzed by P. crispum cells and can be influenced by the presence of exogenous reducing agents such as ethanol, isopropanol, or glucose .

Result of Action

The result of the action of 1-(4-Butoxy-2-fluorophenyl)ethanone is the formation of (S)-(–)-1-(4-fluorophenyl)ethanol . This compound is an intermediate in the synthesis of an antagonist of the CCR5 chemokine receptor that can be protective against HIV infection . It can also be used to evaluate the role of substituents in the chiral recognition in molecular complexes .

Action Environment

The action of 1-(4-Butoxy-2-fluorophenyl)ethanone can be influenced by environmental factors such as temperature and the presence of exogenous reducing agents . For instance, the bioreduction of 1-(4-Fluorophenyl)ethanone in the presence of P. crispum cells occurs in an aqueous medium at a temperature of 23–27°C .

特性

IUPAC Name |

1-(4-butoxy-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-3-4-7-15-10-5-6-11(9(2)14)12(13)8-10/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXNDDSWXZJJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butoxy-2-fluorophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide](/img/structure/B3040385.png)